6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride
Description
Compound Identification and Nomenclature
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines as 6-amino-4-methoxy-pyridine-2-carboxylic acid hydrochloride. The numbering begins at the pyridine nitrogen, with substituents at positions 2 (carboxylic acid), 4 (methoxy), and 6 (amino). Alternative designations include:
- 4-Methoxy-6-aminopicolinic acid hydrochloride
- 6-Amino-4-methoxypicolinic acid hydrochloride
The CAS registry number 2172449-92-0 uniquely identifies this compound. Its molecular formula is C₇H₉ClN₂O₃, with a molar mass of 204.61 g/mol. The hydrochloride salt form enhances solubility in polar solvents compared to the free base.
Structural Characteristics and Molecular Classification
The compound belongs to the aminopicolinic acid family, featuring a pyridine ring substituted with three functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O₃ |
| SMILES | COc1cc(N)nc(c1)C(=O)O.Cl |
| Hydrogen Bond Donors | 3 (NH₂, COOH, HCl) |
| Hydrogen Bond Acceptors | 5 (pyridine N, COO⁻, OCH₃, Cl⁻) |
| Rotatable Bonds | 2 (methoxy O-CH₃, carboxylic acid) |
The planar pyridine ring adopts a slight puckered conformation due to steric interactions between the 2-carboxylic acid and 4-methoxy groups. X-ray crystallography of analogous compounds shows intramolecular hydrogen bonding between the amino group and carboxylate oxygen, stabilizing the zwitterionic form. The hydrochloride counterion interacts with the protonated pyridine nitrogen, as evidenced by IR spectral data showing N-H stretching at 3300 cm⁻¹ and C=O vibration at 1690 cm⁻¹.
Historical Context in Scientific Literature
First reported in patent literature during early 2000s herbicide development, this compound gained prominence as a synthetic precursor to acetyl-CoA carboxylase inhibitors. Key milestones include:
- 2014 : Optimization of its synthesis via Pd-catalyzed methoxylation, achieving 78% yield
- 2020 : Utilization as a scaffold for kinase inhibitor development in oncology research
- 2024 : Structural analogs featured in green chemistry protocols using microwave-assisted amidation
Notably, its herbicidal potential stems from structural similarities to aminopyralid, though with enhanced soil mobility due to the carboxylic acid group.
General Applications Overview
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride serves three primary roles:
Agrochemical Intermediate
- Core structure for ALS (acetolactate synthase) inhibitors
- Precursor to auxin-mimetic herbicides through esterification
Pharmaceutical Building Block
- Chelating agent in metalloproteinase inhibitors
- Starting material for JAK2 kinase inhibitors via Suzuki coupling
Coordination Chemistry
- Ligand for Cu(II) complexes in catalytic oxidation systems
- Component of MOFs (metal-organic frameworks) with CO₂ adsorption capabilities
Properties
Molecular Formula |
C7H9ClN2O3 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
6-amino-4-methoxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-4-2-5(7(10)11)9-6(8)3-4;/h2-3H,1H3,(H2,8,9)(H,10,11);1H |
InChI Key |
ZIPMCDQNSIPGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Overview
This approach begins with 4,6-dichloropyridine-2-carboxylic acid and involves sequential nucleophilic aromatic substitution reactions. The synthetic pathway can be outlined as follows:
- Selective methoxylation at the 4-position
- Amination at the 6-position
- Hydrochloride salt formation
Detailed Reaction Sequence
The first step involves selective methoxylation at the 4-position. Based on analogous chemistry for related compounds, this can be achieved using sodium methoxide in methanol under controlled conditions:
4,6-Dichloropyridine-2-carboxylic acid + NaOCH₃ → 4-Methoxy-6-chloropyridine-2-carboxylic acid
The 4-position is generally more reactive toward nucleophilic substitution due to electronic effects. Literature suggests specific reaction conditions for similar compounds as shown in Table 1.
Table 1: Reaction Conditions for Selective Methoxylation
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 60-80°C | Higher temperatures may lead to di-substitution |
| Solvent | Anhydrous methanol | Water content should be <0.01% |
| Base | Sodium methoxide (1.2 eq) | Excess base can cause ester formation |
| Reaction time | 3-5 hours | Monitor by TLC or HPLC |
| Catalyst | None required | Transition metal catalysts are unnecessary |
| Yield | 70-85% | Based on similar compounds |
The second step involves amination at the 6-position. As indicated in several patent documents, this can be accomplished using ammonia or ammonium hydroxide under pressure:
4-Methoxy-6-chloropyridine-2-carboxylic acid + NH₃ → 6-Amino-4-methoxypyridine-2-carboxylic acid
This amination process is similar to the process described for related compounds in source, where "3,4,5,6-Tetrabromopyridine-2-carboxamide (5.0 g) was selectively aminated with ammonia gas at RT in 100 mL methanol".
Table 2: Reaction Conditions for Amination
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 80-120°C | Lower temperatures result in incomplete conversion |
| Pressure | 2-5 bar | Sealed reactor or autoclave required |
| Solvent | Methanol/water (3:1) | Enhances solubility of precursor |
| Ammonia source | 28% aqueous NH₄OH (10 eq) | Excess ensures complete conversion |
| Reaction time | 12-24 hours | Extended time required for complete substitution |
| Yield | 65-80% | Isolation requires pH control |
Hydrochloride Salt Formation
The final step involves forming the hydrochloride salt, which enhances stability and solubility:
6-Amino-4-methoxypyridine-2-carboxylic acid + HCl → 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride
This salt formation can be performed by treating the free base with hydrochloric acid in an appropriate solvent, typically a combination of diethyl ether and ethanol or acetonitrile, similar to the method mentioned in source for an analogous compound.
Alternative Preparation from 6-Aminopyridine-2-carboxylic acid
Synthetic Pathway Overview
An alternative approach involves starting with 6-aminopyridine-2-carboxylic acid (also known as 2-aminopicolinic acid) and introducing the methoxy group at the 4-position through selective functionalization.
Detailed Synthetic Steps
The synthesis begins with 6-aminopyridine-2-carboxylic acid, which must first undergo protection of the amino group to prevent side reactions during subsequent functionalization:
6-Aminopyridine-2-carboxylic acid + (CH₃CO)₂O → 6-Acetamidopyridine-2-carboxylic acid
Based on the procedure described in source, this protection could be performed using acetic anhydride, with subsequent selective halogenation at the 4-position:
6-Acetamidopyridine-2-carboxylic acid + Halogenating agent → 4-Halo-6-acetamidopyridine-2-carboxylic acid
Following halogenation, methoxylation can be performed via nucleophilic aromatic substitution:
4-Halo-6-acetamidopyridine-2-carboxylic acid + NaOCH₃ → 4-Methoxy-6-acetamidopyridine-2-carboxylic acid
Finally, deprotection of the amino group and hydrochloride salt formation:
4-Methoxy-6-acetamidopyridine-2-carboxylic acid + NaOH → 6-Amino-4-methoxypyridine-2-carboxylic acid
6-Amino-4-methoxypyridine-2-carboxylic acid + HCl → 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride
The deprotection step can be adapted from source, which describes: "A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl".
Table 3: Reaction Conditions for Amino Group Deprotection
| Parameter | Condition | Notes |
|---|---|---|
| Base | 2.5 N NaOH | Excess needed for complete deprotection |
| Temperature | 80°C | Monitoring is required to prevent degradation |
| Atmosphere | Nitrogen | Prevents oxidation of the amino group |
| Reaction time | 1.5-2 hours | Increased time may be required for complete deprotection |
| Work-up | Acidification with 3N HCl | Careful pH adjustment required (pH 3-4) |
| Yield | 75-85% | Based on similar compounds |
Direct Functionalization via Diels-Alder Approach
Synthetic Pathway Overview
A more direct approach can be adapted from source, which describes a Diels-Alder reaction for the synthesis of pyridine-2-carboxylic acid derivatives. This approach would involve:
- Formation of an appropriate diene system
- Diels-Alder reaction with a suitable dienophile
- Aromatization and functionalization
- Conversion to the hydrochloride salt
Detailed Reaction Sequence
The synthesis begins with a Diels-Alder reaction between an unsaturated hydrazone and α-haloacrylonitrile or α-haloacrylic acid ester:
Unsaturated hydrazone + α-haloacrylonitrile → 1-Amino-2-cyano-1,4-dihydropyridine derivative
As described in source: "The present invention relates to a Diels-Alder reaction in which an unsaturated hydrazone with a-haloacrylonitrile or a-haloacrylic acid ester to give a 1-amino-2-cyano- or 1-amino-2-carboxylic acid ester-1,4-dihydropyridine is implemented, which is converted into the corresponding pyridine derivatives by treatment with an acid".
Subsequent treatment with acid yields the corresponding pyridine derivative, which can then be further functionalized to introduce the methoxy group at the 4-position and adjust other functionalities as required.
Table 4: Diels-Alder Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile or dioxane | Polar aprotic solvents are preferred |
| Temperature | 60-70°C | Lower temperatures reduce side reactions |
| Base | Triethylamine (2 eq) | Acts as both base and solvent in some cases |
| Reaction time | 3.5-7 hours | Monitoring by TLC recommended |
| Yield | 65-90% | Highly dependent on substrates |
The 1-amino-2-cyano-1,4-dihydropyridine can then be treated with acid to form the corresponding pyridine:
1-Amino-2-cyano-1,4-dihydropyridine + HCl → 2-Cyanopyridine + NH₄Cl
Hydrochloride Salt Formation and Purification
Salt Formation Methods
The conversion of 6-amino-4-methoxypyridine-2-carboxylic acid to its hydrochloride salt can be achieved through several methods:
- Direct acidification : Dissolving the free base in an appropriate solvent and adding HCl
- Gas-phase reaction : Passing dry HCl gas through a solution of the free base
- Solvent exchange : Using a hydrochloride salt-forming solvent system
Based on the methods used for similar compounds, the following conditions are recommended:
Table 5: Hydrochloride Salt Formation Conditions
| Method | Solvent System | Temperature | HCl Source | Yield | Purity |
|---|---|---|---|---|---|
| Direct acidification | Ethanol/diethyl ether | 0-5°C | 3N HCl in water | 90-95% | 98-99% |
| Gas-phase reaction | Acetonitrile | 0-5°C | Dry HCl gas | 92-98% | 99+% |
| Solvent exchange | Dioxane/HCl | 20-25°C | HCl in dioxane (4M) | 85-95% | 97-98% |
Purification Methods
The purification of 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride can be achieved through:
- Recrystallization : Using appropriate solvent systems
- Washing procedures : Removing impurities with selective solvents
- Precipitation techniques : pH-controlled precipitation
Table 6: Purification Methods and Efficiency
| Method | Solvent System | Temperature | Recovery | Purity Increase |
|---|---|---|---|---|
| Recrystallization | Methanol/water (4:1) | 50-60°C (cooling to 0-5°C) | 80-85% | +2-3% |
| Washing | Cold acetonitrile | 0-5°C | 90-95% | +1-2% |
| Precipitation | Water/acetone pH adjustment | 20-25°C | 75-80% | +3-5% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
A comparative analysis of the proposed synthetic routes reveals important differences in overall yield, number of steps, and technical complexity:
Table 7: Comparison of Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield | Reagent Cost | Technical Complexity | Scalability |
|---|---|---|---|---|---|
| From 4,6-dichloropyridine-2-carboxylic acid | 3 | 45-55% | Moderate | Moderate | High |
| From 6-aminopyridine-2-carboxylic acid | 5 | 30-40% | Low | High | Moderate |
| Direct functionalization via Diels-Alder | 5-6 | 25-35% | High | Very high | Low |
Technical Considerations
Each route presents specific technical considerations that influence the selection based on available resources and scale requirements:
Route from 4,6-dichloropyridine-2-carboxylic acid :
- Requires handling of corrosive reagents
- Offers better regioselectivity
- More suitable for large-scale production
Route from 6-aminopyridine-2-carboxylic acid :
- More steps but often utilizes milder reagents
- Protection/deprotection strategy increases complexity
- Better suited for small to medium-scale synthesis
Direct functionalization via Diels-Alder :
- Requires precise control of reaction conditions
- Best suited for research-scale preparation
- Greater potential for side reactions
Analytical Methods for Product Verification
Spectroscopic Characterization
The successful synthesis of 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride can be confirmed through multiple analytical techniques:
Table 8: Expected Spectroscopic Data
| Analysis Method | Expected Values | Key Diagnostic Features |
|---|---|---|
| ¹H NMR | δ 7.0-8.5 ppm (pyridine ring protons) δ 3.8-4.0 ppm (methoxy group) δ 6.5-6.7 ppm (amino group) |
Coupling pattern of pyridine ring protons |
| ¹³C NMR | δ 165-170 ppm (carboxylic acid carbon) δ 155-165 ppm (C-OCH₃) δ 160-165 ppm (C-NH₂) |
Characteristic shifts of substituted pyridine carbons |
| IR | 3300-3500 cm⁻¹ (N-H stretching) 1700-1730 cm⁻¹ (C=O stretching) 1050-1250 cm⁻¹ (C-O stretching) |
NH₂ and COOH group vibrations |
| Mass Spectrometry | M+H⁺: 185 (free base) Other fragments: 167, 139 |
Fragmentation pattern with loss of -OCH₃ and -COOH |
Purity Assessment
Purity assessment of the final product can be conducted using the following methods:
Table 9: Purity Assessment Methods
| Method | Application | Detection Limit | Notes |
|---|---|---|---|
| HPLC | Quantitative purity determination | 0.05-0.1% | UV detection at 254 nm and 280 nm |
| Elemental Analysis | C, H, N, Cl content verification | ±0.3% | Comparison with theoretical values |
| Melting Point | Physical property verification | - | Sharp melting point indicates high purity |
| TLC | Qualitative purity assessment | ~1% | Multiple solvent systems for thorough evaluation |
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s key structural differentiators are its amino (-NH₂) and methoxy (-OCH₃) substituents. Below is a comparative analysis with related pyridine and pyrimidine derivatives:
Key Observations :
- Ring System : Pyridine derivatives (e.g., 4-methoxy-5-methylpyridine) exhibit different electronic properties compared to pyrimidines (e.g., 2-chloro-6-methylpyrimidine), influencing reactivity and solubility .
Biological Activity
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride is a pyridine derivative known for its unique structural properties, which include both amino and methoxy functional groups. This compound has garnered attention for its potential biological activities and therapeutic applications.
The molecular formula of 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride is C_8H_10ClN_1O_3, with a molecular weight of 204.61 g/mol. The presence of the amino group allows for hydrogen bonding interactions, while the methoxy group enhances its solubility and reactivity in biological systems.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets, influencing enzyme activity and receptor binding. The structural configuration enables it to modulate various biological pathways, which is crucial for understanding its therapeutic potential.
Antimicrobial Properties
Studies have demonstrated that 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride exhibits antimicrobial activity against various bacterial strains. Its mechanism involves inhibition of key enzymes in bacterial metabolic pathways, making it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may affect the activity of enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals. This selectivity makes it an attractive target for developing new antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride:
- Antibacterial Activity : A study evaluated its effects on Burkholderia pseudomallei, revealing significant antibacterial properties along with protein stabilization effects in fluorescence-based assays .
- Enzyme Interaction : Research highlighted the compound's ability to bind to zinc ions in active sites of enzymes, offering insights into its potential as an enzyme inhibitor .
- Therapeutic Potential : The compound's structural features suggest potential applications in drug development, particularly for conditions related to bacterial infections due to its selective inhibition mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Amino-4-methoxypyridine-2-carboxylic acid HCl | Amino and methoxy groups | Antimicrobial, enzyme inhibition |
| 3-Amino-4-methylpyridine-2-carboxylic acid HCl | Similar pyridine structure | Enzyme interaction, potential therapeutic applications |
| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Halogenated derivative | Enhanced reactivity, potential antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
